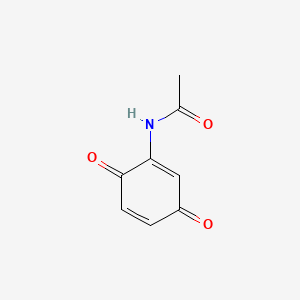

2-Acetamido-4-benzoquinone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4053-51-4 |

|---|---|

Molecular Formula |

C8H7NO3 |

Molecular Weight |

165.15 g/mol |

IUPAC Name |

N-(3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide |

InChI |

InChI=1S/C8H7NO3/c1-5(10)9-7-4-6(11)2-3-8(7)12/h2-4H,1H3,(H,9,10) |

InChI Key |

WUXIDIWNVOKGTB-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC(=O)C=CC1=O |

Canonical SMILES |

CC(=O)NC1=CC(=O)C=CC1=O |

Synonyms |

2-acetamido-4-benzoquinone APBQ |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Synthesis of 2 Acetamido 4 Benzoquinone and Its Analogues

Direct Synthesis Approaches for 2-Acetamido-4-benzoquinone

Direct synthetic routes to this compound often involve the construction of the substituted quinone ring through nucleophilic addition or oxidative processes.

Nucleophilic Addition Pathways to Quinone Scaffolds

The addition of nucleophiles to a p-benzoquinone framework is a fundamental approach for the synthesis of substituted quinones. In the context of this compound, this would conceptually involve the addition of an acetamido-containing nucleophile to p-benzoquinone. The reactivity of p-benzoquinone towards nucleophiles makes it a versatile starting material. The nature of the nucleophile and the reaction conditions are critical in determining the structure of the final product. For instance, reactions of p-benzoquinone with various amines and thiols have been extensively studied, often leading to mono- or di-substituted products. dergipark.org.trresearchgate.net

The electrochemical oxidation of paracetamol (acetaminophen) in the presence of different nucleophiles provides insight into the reactivity of the related N-acetyl-p-benzoquinone imine (NAPQI), a highly reactive intermediate. rhhz.net Studies have shown that NAPQI, a bis-Michael acceptor, can be attacked by nucleophiles, leading to the formation of substituted paracetamol derivatives. rhhz.netresearchgate.net This reactivity underscores the potential for synthesizing derivatives of this compound through nucleophilic addition to a related reactive intermediate.

A kinetic study of the tyrosinase-catalyzed oxidation of acetaminophen (B1664979) has shown the formation of 4-acetamido-o-benzoquinone, which subsequently reacts with nucleophiles like L-proline or water. nih.gov This enzymatic approach highlights a bio-inspired pathway for the generation and subsequent functionalization of an acetamido-benzoquinone scaffold.

| Starting Material | Nucleophile/Reagent | Product | Reference |

| p-Benzoquinone | Primary Aliphatic Amines | 2,5-Diamino-1,4-benzoquinones | dergipark.org.tr |

| Paracetamol (via electrochemical oxidation) | Malononitrile | Paracetamol derivatives | rhhz.net |

| Acetaminophen (via tyrosinase oxidation) | L-Proline | 3'-Hydroxyacetaminophen | nih.gov |

This table presents examples of nucleophilic additions to benzoquinone or its derivatives, illustrating the general pathways applicable to the synthesis of this compound analogues.

Oxidative Cyclization and Functionalization Strategies

Oxidative reactions provide another direct route to quinone structures. The oxidation of acetaminophen itself is a well-documented process, primarily leading to the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI) through cytochrome P-450 or peroxidases. nih.govtandfonline.comrsc.org While this is a bio-activation pathway, it demonstrates the feasibility of oxidizing an N-acetylated aminophenol to a quinone-imine structure, which is closely related to this compound.

In synthetic organic chemistry, oxidative cyclization reactions are powerful tools for constructing complex heterocyclic systems. For instance, quinone-imines can act as transient intermediates in cyclization reactions, where intramolecular nucleophilic addition leads to the formation of new rings. acs.org While not a direct synthesis of this compound itself, these strategies are highly relevant for the synthesis of more complex, fused-ring systems derived from this core structure.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the modulation of its chemical and physical properties. Key methods include amination reactions, palladium-catalyzed coupling, and Meerwein arylation.

Amination Reactions in Benzoquinone Systems

The introduction of amino groups onto a benzoquinone ring is a common strategy for creating substituted derivatives. The reaction of p-benzoquinone or substituted benzoquinones with primary or secondary amines can lead to a variety of amino-substituted products. dergipark.org.trlew.roresearchgate.netnih.gov Typically, the reaction of p-benzoquinone with primary aliphatic amines yields 2,5-diamino-1,4-benzoquinones. dergipark.org.tr

The synthesis of mono- and bis-NH-substituted-1,4-benzoquinones has been reported through the reaction of various quinones with different amines. For example, reacting 2,6-dichloro-1,4-benzoquinone (B104592) with N-(3-aminopropyl)-2-pipecoline results in a 2,5-(bis-NH)-substituted-3-chloro-1,4-benzoquinone derivative. dergipark.org.tr Similarly, tetrachloro-1,4-benzoquinone can be reacted with 4-tert-butylbenzylamine (B181582) to produce a mono(NH-substituted)-trichloro-1,4-benzoquinone. dergipark.org.tr These examples demonstrate the versatility of amination reactions in creating a diverse library of substituted benzoquinones, a strategy that can be extended to the synthesis of substituted this compound derivatives.

| Quinone Substrate | Amine Reagent | Product | Reference |

| p-Benzoquinone | 2-Amino-5,6-dimethylbenzothiazole | 2,5-bis(5,6-dimethylbenzo[d]thiazol-2-ylamino)cyclohexa-2,5-diene-1,4-dione | dergipark.org.tr |

| 2,6-Dichloro-1,4-benzoquinone | N-(3-aminopropyl)-2-pipecoline | 2,5-bis(3-(2-methylpiperidin-1-yl)propylamino)-3-chlorocyclohexa-2,5-diene-1,4-dione | dergipark.org.tr |

| Tetrachloro-1,4-benzoquinone | 4-tert-Butylbenzylamine | 2-(4-tert-butylbenzylamino)-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione | dergipark.org.tr |

| 2-tert-Butyl-1,4-benzoquinone | 4-Fluoroaniline | 2-(4-fluorophenylamino)-6-tert-butylcyclohexa-2,5-diene-1,4-dione | dergipark.org.tr |

This table showcases the synthesis of various amino-substituted benzoquinones, highlighting the potential for creating substituted this compound analogues through amination reactions.

Palladium-Catalyzed Coupling Reactions in Quinone Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While specific examples of palladium-catalyzed coupling reactions directly on the this compound scaffold are not extensively reported, the application of these methods to other quinone systems suggests their potential utility.

For instance, palladium-catalyzed reactions have been employed for the synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols, demonstrating the power of palladium catalysis in constructing complex heterocyclic systems. nih.gov Furthermore, the synthesis of 2-substituted benzothiazoles has been achieved via a palladium-catalyzed C-H functionalization/intramolecular C-S bond formation process. nih.govresearchsolutions.com These examples, while not directly involving quinones, highlight the capability of palladium catalysis to functionalize aromatic rings in the presence of various functional groups, a strategy that could be adapted for the synthesis of substituted this compound derivatives. The use of p-benzoquinone as an oxidant in many palladium-catalyzed reactions also indicates the compatibility of the quinone moiety with these catalytic systems. organic-chemistry.org

Meerwein Arylation and Related Transformations

The Meerwein arylation is a radical-based reaction that involves the addition of an aryl diazonium salt to an electron-poor alkene, often catalyzed by a metal salt like copper(I) bromide. wikipedia.org This reaction provides a powerful method for the arylation of various substrates, including quinones. The reaction typically proceeds via the generation of an aryl radical from the diazonium salt, which then adds to the alkene.

The application of the Meerwein reaction to 1,4-benzoquinone (B44022) allows for the synthesis of aryl-substituted benzoquinones. nih.govnih.gov For example, a metal-free protocol for the direct bis-arylation of 2,5-dichlorobenzoquinone with aryldiazonium salts has been reported, proceeding via visible-light-induced radical generation. beilstein-journals.org This method offers a green and efficient route to versatile bis-electrophiles. The classical Meerwein reaction has also been used to synthesize benzofuropyridine analogues starting from the coupling of a heterocyclic diazonium salt with 1,4-benzoquinone. nih.gov These examples clearly demonstrate that Meerwein arylation is a viable and effective strategy for introducing aryl substituents onto a benzoquinone core, a methodology that is directly applicable to the synthesis of arylated this compound derivatives.

| Quinone Substrate | Aryl Diazonium Salt Source | Product Type | Reference |

| 2,5-Dichlorobenzoquinone | Aryldiazonium salts (in situ) | Bis-arylated benzoquinones | beilstein-journals.org |

| 1,4-Benzoquinone | 3-Amino-2-chloropyridine | Arylated quinone | nih.gov |

| Acrylic acid | Aryl diazonium salt | α-Bromocarboxylic acid | wikipedia.org |

This table provides examples of Meerwein arylation reactions involving benzoquinones and related substrates, illustrating the potential for synthesizing aryl-substituted this compound analogues.

Biologically Inspired and Biosynthetic Pathway Analogies

The synthesis of this compound and its analogues can draw significant inspiration from metabolic pathways observed in nature. Biological systems utilize a range of enzymatic and non-enzymatic processes to transform related phenolic compounds, offering a blueprint for developing novel synthetic strategies. These pathways often involve highly selective oxidation and conjugation reactions under mild, aqueous conditions.

Enzymatic and Non-Enzymatic Biotransformation Pathways of Related Compounds

The biotransformation of compounds structurally related to this compound, particularly the widely used analgesic acetaminophen (N-acetyl-p-aminophenol or APAP), provides a well-studied model for analogous pathway design. The metabolic activation of APAP leads to the formation of a highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI), which shares structural similarities with this compound.

Enzymatic Oxidation:

The primary enzymatic route for the formation of NAPQI from acetaminophen involves oxidation catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. acs.org While several CYP isoforms can contribute, CYP2E1 and CYP1A2 are considered major players in this bioactivation. acs.org In addition to the P450 system, other oxidative enzymes can also catalyze this transformation. Peroxidases, such as prostaglandin (B15479496) H synthase, myeloperoxidase, and horseradish peroxidase (HRP), are capable of oxidizing acetaminophen, particularly in tissues with lower P450 activity like the kidneys. acs.orgnih.govacs.org The HRP-H2O2 system, for instance, oxidizes acetaminophen to a phenoxyl radical, N-acetyl-p-benzosemiquinone imine, which can then undergo further reactions. nih.gov

Another relevant enzymatic pathway involves tyrosinase, a copper-containing oxidase. Tyrosinase catalyzes the oxidation of phenols to o-quinones. wisdomlib.org Studies have demonstrated that tyrosinase can oxidize acetaminophen to 4-acetamido-o-benzoquinone, a structural isomer of the target compound. acs.org This reaction proceeds through a catechol intermediate, which is then oxidized to the corresponding o-quinone. acs.org

Direct evidence for the formation of 2-acetamido-p-benzoquinone (APBQ) itself comes from studies on the metabolism of 3'-hydroxyacetanilide. This process is believed to occur via a two-step mechanism: an initial aromatic hydroxylation to form 2',5'-dihydroxyacetanilide, followed by a second oxidation step to produce the reactive APBQ. nih.gov

Non-Enzymatic and Detoxification Pathways:

Once formed, reactive quinone and quinone imine species are subject to both non-enzymatic and enzymatic detoxification processes. The principal detoxification mechanism for NAPQI is conjugation with glutathione (B108866) (GSH). researchgate.net This reaction can occur spontaneously or be catalyzed by glutathione-S-transferases (GSTs). researchgate.net The resulting conjugate is then further processed and excreted from the body. researchgate.net

Reactive intermediates can also be reduced back to their less harmful parent compounds. For example, NAPQI can be reduced back to acetaminophen. This reduction highlights a dynamic equilibrium between activation and deactivation pathways within biological systems.

The table below summarizes the key enzymes and pathways involved in the biotransformation of compounds analogous to this compound.

| Precursor Compound | Key Enzyme(s) / Pathway | Reactive Intermediate | Key Transformation |

| Acetaminophen (APAP) | Cytochrome P450 (e.g., CYP2E1, CYP1A2) | N-acetyl-p-benzoquinone imine (NAPQI) | 2-electron oxidation |

| Acetaminophen (APAP) | Peroxidases (e.g., HRP, Methemoglobin) | N-acetyl-p-benzosemiquinone imine | 1-electron oxidation |

| Acetaminophen (APAP) | Tyrosinase | 4-acetamido-o-benzoquinone | Hydroxylation & Oxidation |

| 3'-Hydroxyacetanilide | Aromatic Hydroxylation & Oxidation | 2-acetamido-p-benzoquinone (APBQ) | Two-step oxidation |

| NAPQI | Glutathione-S-Transferases (GSTs) / Spontaneous | 3-(Glutathion-S-yl)-acetaminophen | Conjugation with GSH |

Chemoenzymatic Synthesis Approaches

Drawing inspiration from these biological transformations, chemoenzymatic strategies have emerged as powerful tools for the synthesis of quinones and their derivatives. These approaches combine the selectivity and mild reaction conditions of biocatalysts with the versatility of chemical synthesis. nih.gov Enzymes like laccases, lipases, and peroxidases are particularly valuable in this context. mdpi.compsu.edu

Laccase-Lipase Co-catalytic Systems:

A promising chemoenzymatic approach for synthesizing N-substituted aminoquinones involves a dual-enzyme system using laccase and lipase (B570770). nih.govresearchgate.net In this cascade reaction, laccase first catalyzes the oxidation of a hydroquinone (B1673460) precursor to a reactive benzoquinone intermediate. Subsequently, a lipase, acting promiscuously, catalyzes the Michael addition of an amine to the quinone ring. nih.govresearchgate.net This method provides a green alternative to traditional chemical syntheses, often resulting in high yields under environmentally benign conditions. nih.gov

For instance, the synthesis of 2-methyl-3-n-butylaminoyl-1,4-benzoquinone, a mitomycin analogue, was achieved with a yield of 98% using a co-catalytic system of immobilized laccase from Pleurotus ostreatus and lipase from Trichosporon laibachii. nih.gov The reaction involves the laccase-mediated oxidation of 2-methyl-1,4-hydroquinone to 2-methyl-1,4-benzoquinone, followed by the lipase-catalyzed amination with n-butylamine. nih.govresearchgate.net

The table below details the optimized conditions for this analogous chemoenzymatic synthesis.

| Parameter | Optimized Value | Reference |

| Enzymes | Immobilized Laccase (P. ostreatus) & Lipase (T. laibachii) | nih.gov |

| Substrates | 2-methyl-1,4-hydroquinone, n-butylamine | nih.gov |

| Mole Ratio (Amine:Hydroquinone) | 1.16:1 | nih.gov |

| Activity Ratio (Laccase:Lipase) | 1.14:2 | nih.gov |

| Temperature | 38.9 °C | nih.gov |

| Solvent/Medium | Methanol (2-4% v/v) in buffer | nih.gov |

| Product Yield | 98% | nih.gov |

This laccase-lipase system demonstrates a powerful and highly efficient biomimetic strategy for the C-N bond formation required to produce acetamido-substituted benzoquinones and their analogues.

Other Enzymatic Approaches:

Other oxidoreductases also show potential for the synthesis of benzoquinone derivatives. Laccases from various fungal sources, such as Trametes villosa, have been used to catalyze the oxidation and cross-coupling of dihydroxylated benzoic acid derivatives with aminobenzoic acid to form aminobenzoquinones. nih.gov Similarly, peroxidases, like horseradish peroxidase (HRP), can be employed for the oxidation of phenolic precursors. tandfonline.com HRP catalyzes the one-electron oxidation of acetaminophen, leading to the formation of polymers through radical coupling. tandfonline.comacs.org While this polymerization is often a target for water remediation, controlling the reaction could potentially yield specific oligomers or provide a pathway for subsequent functionalization. researchgate.netacs.org The versatility of these enzymes in oxidizing a broad spectrum of phenolic compounds makes them attractive candidates for developing tailored chemoenzymatic routes to complex quinone structures. nih.gov

Chemical Reactivity, Reaction Mechanisms, and Electrophilic Properties of 2 Acetamido 4 Benzoquinone

Redox Chemistry and Electron Transfer Processes

Quinones, including 2-Acetamido-4-benzoquinone, are a class of compounds known for their redox activity. ontosight.aiacs.org Their chemical structure allows them to participate in electron transfer processes, acting as both electron acceptors and donors, which is central to their biological and chemical behavior. libretexts.orgnih.gov The redox properties of quinones are dictated by their ability to undergo reduction to form hydroquinones, a process that can proceed in sequential one-electron steps. nih.govresearchgate.net

The hallmark of quinone redox chemistry is the reversible two-electron, two-proton reduction to a hydroquinone (B1673460). jackwestin.comfrontiersin.org This transformation is a key feature of many biological electron transport chains. jackwestin.com The process is often rapid and reversible enough to establish a reproducible electrode potential in electrochemical systems. libretexts.org The equilibrium between the quinone and hydroquinone forms is dependent on the hydrogen-ion concentration. libretexts.org

This reversible redox cycling is a critical aspect of quinone functionality. nih.gov For instance, in some systems, a quinone can be enzymatically reduced to its hydroquinone form, which can then be re-oxidized, perpetuating a cycle that can lead to the generation of reactive oxygen species. researchgate.net The stability and redox potential of the specific quinone and its corresponding hydroquinone determine the favorability and dynamics of this process. researchgate.net The introduction of substituents, such as the acetamido group in this compound, can significantly influence the redox potential. harvard.edu

The reduction of a quinone to a hydroquinone does not necessarily occur in a single two-electron step. It can proceed via the transfer of a single electron, leading to the formation of a semiquinone radical anion. libretexts.orgresearchgate.net This intermediate is a species that possesses both a negative charge and an unpaired electron. libretexts.org

| Intermediate Species | Formation Process | Significance |

| Hydroquinone | Two-electron, two-proton reduction of the parent quinone. jackwestin.com | Represents the fully reduced, stable state in the redox couple. jackwestin.com |

| Semiquinone Radical Anion | One-electron reduction of the parent quinone. libretexts.orgresearchgate.net | A radical intermediate in the redox cycle; its reaction with oxygen can produce superoxide (B77818). researchgate.net |

| Quinhydrone Complex | Mixing alcoholic solutions of a quinone and its hydroquinone. libretexts.org | A 1:1 charge-transfer complex between the electron-donor (hydroquinone) and electron-acceptor (quinone). libretexts.org |

Nucleophilic Addition Reactions

The electrophilic nature of the benzoquinone ring makes it susceptible to attack by nucleophiles. nih.gov The α,β-unsaturated ketone structure of this compound allows for conjugate addition reactions, which are a primary pathway for its interaction with biological molecules. nih.govmasterorganicchemistry.com

The Michael addition, or 1,4-conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds like quinones. nih.govmasterorganicchemistry.com This pathway is particularly significant for reactions with soft nucleophiles, most notably the thiol groups of cysteine residues in proteins or in glutathione (B108866). nih.govnih.gov The reaction involves the addition of the nucleophile to the β-carbon of the unsaturated system. masterorganicchemistry.com

The reaction of benzoquinones with thiols is generally rapid. nih.gov Studies with 4-methylbenzoquinone have shown that the second-order rate constants for its reaction with protein thiols are significantly higher than for reactions with amines. nih.gov The interaction typically forms a colorless thiol-phenol product via an intermediate adduct. nih.gov The regiochemistry of this addition can be complex; while 1,4-addition is common for p-benzoquinones, o-quinones can exhibit an anomalous 1,6-type addition with thiols, which is suggested to proceed through a free radical chain mechanism involving thiyl radicals. unibo.itacs.org

Nucleophilic substitution at a vinylic (sp2-hybridized) carbon is another possible reaction pathway, although it is generally less common than conjugate addition for unsubstituted quinones. sioc-journal.cn In a vinylic substitution, a nucleophile replaces a leaving group attached to one of the double-bond carbons. For this to occur on the quinone ring, a suitable leaving group would need to be present. The mechanism of vinylic substitution can vary, but it often involves an addition-elimination sequence. The application of these mechanisms is particularly relevant in the synthesis of heterocyclic compounds from substituted precursors. sioc-journal.cn

Formation of Covalent Adducts with Macromolecules

The high reactivity of this compound as an electrophile facilitates the formation of stable, covalent adducts with biological macromolecules such as proteins. tno.nl This covalent modification is a key mechanism through which quinones can alter the function of cellular components. acs.org

The primary targets for covalent adduction by quinones are nucleophilic residues on proteins, with cysteine thiols being particularly reactive. nih.gov The Michael addition reaction is a primary route for this covalent binding. acs.orgnih.gov For example, 1,4-benzoquinone (B44022) has been shown to form covalent adducts with the catalytic cysteine residue of enzymes like PTPN2, leading to irreversible inhibition of enzyme activity. nih.gov It can also be used as a chemical tool to site-specifically label and crosslink proteins that have accessible thiol groups, such as annexin (B1180172) V. rsc.org The formation of these adducts can lead to protein-protein crosslinking, either directly or through reaction with a second adduct. nih.gov This covalent modification of proteins is a significant event that can underlie the biological or toxicological effects of quinones. tno.nlnih.gov

| Macromolecule | Site of Adduction | Reaction Type | Consequence |

| Proteins | Nucleophilic amino acid residues (esp. Cysteine). nih.gov | Michael Addition. nih.gov | Altered protein function, enzyme inhibition, protein crosslinking. nih.govnih.gov |

| DNA | Electron-rich bases. acs.org | Alkylation/Adduct Formation. | Potential for genotoxicity. acs.org |

Charge-Transfer Complexation with Electron Donors

This compound, as an electron-deficient π-system, readily participates in the formation of charge-transfer (CT) complexes with various electron donors. This interaction involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor molecule to the lowest unoccupied molecular orbital (LUMO) of the this compound acceptor. The formation of these complexes is typically characterized by the appearance of a new, often intense, absorption band in the UV-visible spectrum, which is absent in the spectra of the individual donor or acceptor molecules.

The study of electron donor-acceptor (EDA) complexes is crucial for understanding various chemical and biological processes, including reaction intermediates and electron transfer phenomena. While direct studies on this compound are limited, the behavior of structurally similar quinones and related compounds provides significant insights into its complexing abilities. For instance, the precursor molecule, 4-acetamidophenol (paracetamol), is known to form 2:1 molecular complexes of the EDA type with various quinones. chesci.com

The stability of these charge-transfer complexes is influenced by several factors, including the electron-donating strength of the donor, the electron-accepting strength of the quinone, the solvent polarity, and steric effects. A variety of electron donors can form CT complexes with quinones, including aromatic hydrocarbons, amines, phenols, and sulfur-containing compounds.

In a broader context, the formation of charge-transfer complexes has been observed between various quinone derivatives and electron donors. For example, new charge-transfer complexes have been synthesized from the reaction of organochalcogenide compounds with different quinone acceptors like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). researchgate.net These complexes are characterized by their distinct colors and melting points. researchgate.net The study of such complexes is gaining importance in understanding phenomena like photosynthesis and electron transfer in biological systems. chesci.com

A notable example of a biologically relevant charge-transfer interaction is the formation of a complex between a thiolate anion and a quinone. pnas.org Quantum chemistry simulations have been employed to analyze the CT excitation of a thiolate-quinone complex, revealing that the interaction can be stabilized by nearby charged groups, which can increase the electrophilicity of the quinone. pnas.org This type of interaction is crucial in understanding the mechanism of enzymes that utilize quinone cofactors.

The table below summarizes key aspects of charge-transfer complexation involving quinone derivatives, which can be considered analogous to the behavior of this compound.

| Donor Type | Acceptor (Quinone Derivative) | Key Observations | Reference |

| Organochalcogenide Compounds | 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) | Formation of new, colored charge-transfer complexes with distinct melting points. researchgate.net | researchgate.net |

| 4-Acetamidophenol (Paracetamol) | Various Quinones | Forms 2:1 molecular complexes of the electron donor-acceptor type. chesci.com | chesci.com |

| Thiolate Anion | Benzoquinone (BQ) | Formation of a strong charge-transfer complex with characteristic photo-absorptions. pnas.org | pnas.org |

Reaction Kinetics and Mechanistic Studies of Chemical Transformations

The electrophilic nature of the this compound ring system dictates its reactivity towards nucleophiles and its participation in redox processes. Mechanistic studies, often employing techniques like pulse radiolysis, provide quantitative data on the rates of these reactions. While specific kinetic data for this compound is not extensively documented in the provided literature, the kinetics of closely related benzoquinone derivatives offer valuable insights into its probable reaction pathways and rates.

Studies on analogous compounds, such as 4-methoxy-ortho-benzoquinone, have determined rate constants for its reactions with various biological nucleophiles. nih.gov This quinone exhibits significant reactivity towards thiol-containing compounds like cysteine and glutathione, with rate constants in the order of 10^5 M⁻¹s⁻¹. nih.gov In contrast, its reactivity towards other nucleophiles like arginine and glutamine is considerably lower. nih.gov This suggests that a primary mechanism of action for such quinones in a biological context is likely through covalent modification of protein thiols. nih.gov

The transformation of acetaminophen (B1664979) (4-hydroxyacetanilide) under conditions such as chlorination can lead to the formation of N-acetyl-p-benzoquinone imine (NAPQI), a structurally related and toxic compound, as well as 1,4-benzoquinone. acs.org Kinetic studies of these transformations show that acetaminophen readily reacts, with a significant percentage transformed within an hour in the presence of excess hypochlorite. acs.org The formation of these quinoidal products highlights a key transformation pathway for acetamido-substituted phenols.

Furthermore, the redox cycling of quinone imines, which are structurally analogous to this compound, is a critical aspect of their chemical and biological activity. acs.org This cycling between the quinone imine and the corresponding aminophenol can generate reactive oxygen species (ROS). acs.org The mechanism of action is often believed to involve the electrophilic quinone imine intermediate reacting with cellular nucleophiles, such as protein thiols. acs.org An alternative, or concurrent, mechanism that has been proposed is the transimination of a quinone imine by lysine (B10760008) residues in proteins, which serves as an anchoring mechanism while preserving the redox-active nucleus. acs.org

The table below presents reaction rate constants for a related benzoquinone derivative, providing an indication of the expected reactivity of this compound with various nucleophiles.

| Reactant | Rate Constant (k) | Reference |

| Cysteine | 3.5 x 10⁵ M⁻¹s⁻¹ | nih.gov |

| Glutathione | 3.1 x 10⁵ M⁻¹s⁻¹ | nih.gov |

| Dithiothreitol | 3.5 x 10⁵ M⁻¹s⁻¹ | nih.gov |

| Arginine | ≤ 1 M⁻¹s⁻¹ | nih.gov |

| Glutamine | ≤ 1 M⁻¹s⁻¹ | nih.gov |

| Ascorbate | 1.0 x 10⁴ M⁻¹s⁻¹ | nih.gov |

Advanced Spectroscopic and Structural Characterization of 2 Acetamido 4 Benzoquinone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. uobasrah.edu.iq By analyzing the chemical shifts, coupling constants, and signal intensities, the precise arrangement of atoms within 2-Acetamido-4-benzoquinone can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is instrumental in identifying the number and electronic environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the acetamido group and the quinone ring.

The methyl protons of the acetyl group typically appear as a sharp singlet, while the protons on the benzoquinone ring will exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons. The exact chemical shifts are influenced by the electron-withdrawing nature of the carbonyl and acetamido groups.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ (acetyl) | ~2.2 | Singlet |

| Ring Protons | 6.5 - 7.5 | Multiplet |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary depending on the solvent and spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons of the quinone ring and the amide group are expected to resonate at the downfield end of the spectrum due to their significant deshielding. The sp² hybridized carbons of the quinone ring will appear at intermediate chemical shifts, while the methyl carbon of the acetyl group will be found at the most upfield position.

Table 2: Experimental ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| C=O (amide) | 169.1 |

| C=O (quinone) | 184.5, 181.7 |

| C-N | 145.2 |

| C-H (ring) | 137.2, 135.2, 116.1 |

| C-C (ring) | 130.9 |

Data sourced from publicly available spectral databases. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. libretexts.org These methods are particularly useful for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the different functional groups within this compound.

Key characteristic absorption bands for this compound include the N-H stretch of the amide group, the C=O stretches of both the quinone and amide moieties, and C=C stretching vibrations of the quinone ring. The presence and position of these bands provide definitive evidence for the compound's structure.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (amide) | 3200 - 3400 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Weak |

| C=O Stretch (amide) | 1680 - 1700 | Strong |

| C=O Stretch (quinone) | 1650 - 1680 | Strong |

| C=C Stretch (quinone ring) | 1550 - 1620 | Medium-Strong |

Note: These are general ranges and specific values can be influenced by the molecular environment and sample phase.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about molecular vibrations. researchgate.net It relies on the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be particularly useful for observing the C=C bonds within the quinone ring and the symmetric stretching of the carbonyl groups, which may be weak or absent in the IR spectrum. acs.orgnih.gov The combination of both IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Electronic Absorption and Emission Spectroscopy

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. mt.com The extended conjugation in the this compound system, involving the quinone ring and the acetamido group, gives rise to characteristic absorption bands in the UV-Vis region.

The spectrum is expected to show π → π* transitions, which are typically intense and occur at shorter wavelengths, and n → π* transitions, which are generally weaker and appear at longer wavelengths. nih.gov The position and intensity of these absorption maxima (λmax) are sensitive to the solvent polarity. nih.gov For benzoquinone and its derivatives, absorption bands are typically observed in the range of 240-300 nm and around 400-450 nm. ias.ac.inresearchgate.net The introduction of the acetamido group can cause a shift in these absorption bands. researchgate.net

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λmax (nm) |

|---|---|

| π → π* | ~250 - 290 |

Note: These are estimated values. The actual absorption maxima can be influenced by the solvent and pH.

Emission spectroscopy (fluorescence and phosphorescence) is less commonly reported for simple benzoquinones as they are generally non-fluorescent or weakly fluorescent. Their excited states often undergo rapid non-radiative decay or intersystem crossing.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is defined by the electronic transitions within its p-benzoquinone core, modulated by the electron-donating acetamido substituent. Generally, benzoquinones exhibit characteristic absorption bands in the UV-Vis region. The spectrum of 1,4-benzoquinone (B44022), the parent compound, shows distinct bands that are influenced by solvent polarity and substitution. For substituted benzoquinones, the position and intensity of these bands can shift.

In the case of this compound, the electronic spectrum is expected to show absorptions corresponding to n → π* and π → π* transitions. The n → π* transition, involving the non-bonding electrons of the carbonyl oxygens, typically appears as a lower intensity band in the visible region. The more intense π → π* transitions occur at shorter wavelengths in the UV region. The acetamido group, acting as an auxochrome, is anticipated to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted 1,4-benzoquinone. Studies on hydroxy-substituted benzoquinones have demonstrated that such substitutions lead to significant shifts in the absorption bands. For instance, the degradation of paracetamol, a related compound, can be monitored by observing changes in its characteristic UV absorption peak.

Table 1: Typical UV-Vis Absorption Data for Related Benzoquinone Structures

| Compound | Absorption Maxima (λmax) | Transition Type | Reference |

| 1,4-Benzoquinone | ~245 nm, ~280 nm, ~430 nm | π → π, π → π, n → π | |

| 2,5-Dihydroxy-1,4-benzoquinone | Varies with solvent | π → π, n → π* | |

| 2,6-Dimethoxy-benzoquinone | 289 nm, 392 nm | Not specified |

Fluorescence and Luminescence Properties

The fluorescence and luminescence properties of quinones are generally weak. The efficient intersystem crossing to the triplet state and non-radiative decay pathways often quench fluorescence emission. However, the introduction of substituents can modify these photophysical properties. Some amino-substituted benzoquinone derivatives have been explored for their fluorescent switching properties, indicating that the acetamido group could potentially influence the emissive characteristics of the molecule.

Research on related quinone compounds, such as anthraquinone, shows that their reduction products can be studied using spectroelectrochemical methods, which simultaneously measure electrochemical properties and UV-Vis spectra, but detailed fluorescence data is often secondary. The primary utility of UV-Vis spectroscopy for this compound and similar molecules remains in monitoring its formation, degradation, or reactions rather than its intrinsic luminescence.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical tool for the identification and structural analysis of this compound. With a molecular formula of C8H7NO3, the compound has a monoisotopic mass of approximately 165.04 Da. In a typical mass spectrum, the molecular ion peak ([M]+•) or a protonated molecule ([M+H]+) would be observed, confirming the molecular weight.

Thermospray liquid chromatography-mass spectrometry (TSP LC-MS) has been successfully used to characterize reactive intermediates like 2-acetamido-p-benzoquinone. This technique allows for the identification of the protonated molecular ion and provides characteristic fragmentation patterns that help in structural elucidation. The fragmentation of benzoquinones often involves the loss of CO groups. For this compound, fragmentation could involve the loss of ketene (B1206846) (H2C=C=O) from the acetamido group or cleavage of the quinone ring.

Electrospray ionization mass spectrometry (ESI-MS) is also a valuable technique. Studies on various benzoquinone derivatives have shown the formation of molecular radical anions (M•−) or protonated molecules ([M+H]+), depending on the ionization mode.

Table 2: Expected Mass Spectrometry Data for this compound

| Property | Value | Reference |

| Molecular Formula | C8H7NO3 | |

| Molecular Weight | 165.15 g/mol | |

| Exact Mass | 165.042593085 Da | |

| Expected Molecular Ion | m/z 165 ([M]+•), m/z 166 ([M+H]+) |

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. While the specific crystal structure of this compound is not detailed in the available literature, analysis of related structures provides insight into the expected molecular geometry. For example, the crystal structure of the parent 1,4-benzoquinone molecule is known to be planar.

For substituted derivatives like 2-nitro-4-acetamidophenol and 3-nitro-4-acetamidophenol, X-ray studies have revealed details about molecular planarity and intermolecular hydrogen bonding. In these structures, the acetamido group can be twisted out of the plane of the phenyl ring to varying degrees. It is expected that a crystal structure of this compound would reveal a largely planar quinone ring. The solid-state packing would likely be influenced by intermolecular hydrogen bonds involving the N-H proton of the acetamido group and the carbonyl oxygens.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for detecting and characterizing species with unpaired electrons, such as free radicals. The reduction of quinones often proceeds through a one-electron reduction to form a semiquinone radical anion. EPR spectroscopy is the ideal tool for studying these radical intermediates.

The reduction of 1,4-benzoquinone produces the semiquinone anion C6H4O2−•, which has a delocalized structure and is readily detectable by EPR. It is anticipated that this compound would behave similarly, forming a stable radical anion upon reduction. The resulting EPR spectrum would provide information about the distribution of the unpaired electron's spin density across the molecule, which would be influenced by the acetamido substituent. In some complex reactions, radical intermediates have been proposed to explain the generation of certain products, highlighting the importance of this technique.

Advanced Surface and Interface Characterization Techniques (e.g., XPS for modified electrodes)

Advanced surface characterization techniques are employed when this compound is immobilized on a surface, such as a modified electrode for electrochemical sensing applications. X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface.

If this compound were attached to an electrode surface, XPS could be used to confirm its presence by identifying the core-level signals of carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). High-resolution scans of these peaks would reveal the different chemical environments of these atoms. For example, the C 1s spectrum would show components corresponding to C-C, C-N, and C=O bonds. The N 1s spectrum would confirm the presence of the amide group, and the O 1s spectrum would distinguish between the carbonyl and amide oxygens. While specific XPS studies on this compound are not prominent in the literature, the technique is widely applied to characterize similarly modified surfaces.

Theoretical and Computational Chemistry Investigations of 2 Acetamido 4 Benzoquinone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Acetamido-4-benzoquinone. By solving approximations of the Schrödinger equation, these methods can determine the molecule's geometry, electron distribution, and energy, which are key to predicting its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. It has been applied to investigate the metabolic derivatives of paracetamol, including this compound. researchgate.netbiomedres.us DFT methods, such as the B3LYP functional, are recognized as cost-effective approaches for calculating molecular structure, vibrational frequencies, and the energy of optimized structures. researchgate.net

The hepatotoxic effects of compounds like this compound are often linked to their ability to form quinoid structures that can react with biological macromolecules. pu.edu.pk DFT calculations help elucidate the mechanisms of such reactions. For instance, studies on the reaction of this compound with biological nucleophiles like deoxyguanosine and glutathione (B108866) have employed DFT at the M062X/6-311++G(d,p) level of theory to calculate activation energies for the 1,4-Michael addition reactions. researchgate.net These calculations revealed that the activation energy for the reaction with the deprotonated sulfur atom of glutathione is significantly lower (12.9 kcal/mol) than with deoxyguanosine (26.7 kcal/mol), providing a quantitative explanation for the preferential detoxification of this compound by glutathione. researchgate.net

The dipole moment is another important property calculated using DFT, as it indicates the polarity of the molecule and its potential for drug-receptor interactions. For this compound, the calculated dipole moment is 3.0514 Debye, suggesting a polar nature that can influence its biological interactions. biomedres.us

Ab initio and semi-empirical methods are alternative approaches to quantum chemical calculations. Ab initio methods are based on first principles without using experimental parameters, while semi-empirical methods incorporate some empirical data to simplify calculations, making them faster but often less accurate. nih.gov

A computational study on p-benzoquinone imine, a related structure without the acetyl group, utilized both AM1 semi-empirical and ab initio methods to investigate its redox properties. The study found that the AM1 method could predict trends in redox capacity and reactivity, suggesting its utility for larger systems or initial screenings. nih.gov However, for systems involving intramolecular hydrogen bonds, which can be relevant to the conformational flexibility of the acetamido group, semi-empirical methods like AM1 and PM3 have been shown to be inadequate in some cases. ics.ir

While these methods are part of the computational chemist's toolkit, for a molecule like this compound where accuracy is crucial for understanding its high reactivity, DFT and higher-level ab initio methods are generally preferred.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals, and the energy difference between them, the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netbris.ac.uk A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. biomedres.us

For this compound, DFT calculations at the B3LYP/6-31G level have been used to determine its FMO properties. The analysis shows that this toxic metabolite has a relatively small energy gap, which is consistent with its high reactivity. researchgate.netscience.gov This low kinetic stability facilitates its reactions with biological nucleophiles. researchgate.net The softness of a molecule, which is related to its polarizability and chemical activity, is inversely proportional to the HOMO-LUMO gap. Calculations show that this compound has a higher softness value (0.5860) compared to its parent compound, paracetamol (0.3739), further indicating its greater reactivity. science.gov

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.98 |

| ELUMO | -3.55 |

| HOMO-LUMO Gap (ΔE) | 3.43 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. biomedres.usresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. Red typically represents regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, MEP analysis reveals that the negative potential is concentrated over the electronegative oxygen atoms of the carbonyl groups. biomedres.usresearchgate.net These sites are the most likely targets for electrophilic attack. Conversely, the regions of positive potential are located around the hydrogen atoms. The quinone ring itself, being electron-deficient, presents sites susceptible to nucleophilic attack, which is consistent with its known reactivity as a Michael acceptor. This visual representation of reactivity aligns with the observed biological activity of this compound, where it readily reacts with nucleophiles such as the thiol groups in glutathione and cysteine residues in proteins. nih.govsemanticscholar.org

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding, charge transfer, and hyperconjugative interactions within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy, often denoted as E(2). A high E(2) value indicates a strong electronic interaction between the donor and acceptor orbitals, suggesting significant electron delocalization or hyperconjugation.

While specific NBO analysis data for this compound is not detailed in the available literature, this type of analysis would be crucial for understanding the electronic communication between the acetamido group and the benzoquinone imine ring. Key interactions would likely include the delocalization of lone pair electrons from the nitrogen and oxygen atoms of the acetamido group into the antibonding orbitals of the quinone ring system. These interactions would influence the molecule's geometry, stability, and the reactivity of the quinone system.

Computational methods can predict the vibrational (Infrared and Raman) and electronic (UV-Visible) spectra of molecules. Theoretical vibrational analysis, often performed using DFT, calculates the harmonic vibrational frequencies and intensities, which can be compared with experimental data to assign spectral bands to specific molecular motions. researchgate.netresearchgate.net For benzoquinone and its derivatives, DFT calculations have been shown to reproduce experimental vibrational frequencies with good accuracy, particularly for the characteristic C=O and C=C stretching modes. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands in a UV-Vis spectrum. For related quinone imine structures, TD-DFT calculations have been successfully used to interpret their electronic spectra. Such calculations for this compound would be expected to show characteristic transitions, including n → π* transitions associated with the carbonyl and imine groups and π → π* transitions within the conjugated system.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the dynamic behavior of compounds like this compound at an atomic level. However, dedicated MD simulation studies for this compound have not been identified in the scientific literature. While general methodologies for MD simulations of organic molecules and other quinone derivatives are well-established tandfonline.comresearchgate.netnih.govscielo.br, specific force field parameters, simulation protocols, and analytical results for this particular compound are not publicly available.

Conformational Analysis and Stability Predictions

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies and stabilities lumenlearning.comlibretexts.orgyoutube.com. Such studies are crucial for understanding a molecule's reactivity and biological activity. Computational chemistry provides tools to predict the most stable conformers and the energy barriers between them. Despite the importance of this analysis, specific computational studies on the conformational landscape and thermodynamic stability of this compound are absent from the current body of scientific literature. Research on related quinone structures exists, but direct stability predictions for this compound have not been published.

Solvent Effects and Solvation Dynamics

The surrounding solvent can significantly influence the structure, stability, and reactivity of a molecule ucsb.eduresearchgate.netrsc.orgmiami.edu. Computational studies of solvent effects and solvation dynamics examine how solvent molecules arrange around a solute and how this environment affects the solute's properties over time. These investigations can be performed using either explicit solvent models, where individual solvent molecules are simulated, or implicit models, where the solvent is treated as a continuous medium mdpi.com. A review of available research indicates that while the theoretical frameworks for studying solvation are well-developed nih.govacs.orgresearchgate.net, no specific studies have been published that detail the solvation dynamics or quantify the solvent effects on the structure and properties of this compound in various media.

Computational Studies of Molecular Interactions

Understanding how a molecule interacts with biological macromolecules, such as proteins, is fundamental in fields like drug discovery. Computational methods are key to predicting and analyzing these interactions.

Molecular Docking Simulations with Receptor Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex scialert.netjapsonline.com. This method is widely used to screen for potential drug candidates and to understand potential mechanisms of action. Although docking studies have been performed for a wide variety of quinone and naphthoquinone derivatives to investigate their binding to various protein targets nih.govresearchgate.netresearchgate.netnih.gov, there are no published molecular docking studies that specifically report the interaction of this compound with any identified biological receptor sites.

Ligand-Protein Binding Energy Calculations

Following molecular docking, binding free energy calculations are often performed to provide a more quantitative estimate of the binding affinity between a ligand and a protein nih.govwustl.eduresearchgate.netresearchgate.net. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Linear Interaction Energy (LIE) are commonly used mdpi.comnih.gov. These calculations are computationally intensive but offer valuable predictions of ligand potency. A thorough literature search found no studies that have calculated the ligand-protein binding energy for this compound with any protein target. While general principles and applications to other systems are widely documented pku.edu.cnresearchgate.netnih.gov, specific energy values, decomposition analyses, or identification of key interacting residues for this compound are not available.

Machine Learning and AI Applications in Compound Research

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in chemical and pharmaceutical research to predict molecular properties, model toxicity, and accelerate drug discovery nih.goviapchem.orgnih.gov. These models are trained on large datasets of chemical structures and their associated properties. While numerous studies have developed ML models for predicting the properties of quinones and other classes of organic compounds researchgate.netresearchgate.net, there is no evidence in the literature of ML or AI models being specifically developed for, trained on, or used to predict the biological or physicochemical properties of this compound.

Mechanistic Investigations of 2 Acetamido 4 Benzoquinone S Biological Interactions at the Molecular and Cellular Level

Interaction with Biological Macromolecules (e.g., DNA, Proteins)

2-Acetamido-4-benzoquinone, as an electrophilic species, is capable of interacting with and modifying biological macromolecules, which is central to its mechanism of action. Its reactivity is largely governed by the electron-deficient quinone ring, making it a target for nucleophilic attack from amino acid residues in proteins and bases in nucleic acids.

The primary mechanism by which benzoquinones modify proteins is through covalent adduction, specifically via a Michael-type addition reaction. nih.govnih.gov This process involves the formation of stable covalent bonds between the quinone and nucleophilic functional groups on amino acid side chains. nih.gov

The most reactive nucleophiles in proteins for this type of modification are the sulfhydryl (thiol) groups of cysteine residues. thermofisher.comacs.org The reaction of benzoquinones with these thiol groups is kinetically preferred and rapid, leading to the formation of thioether linkages. nih.govacs.org This high reactivity is attributed to the soft nature of the sulfur nucleophile readily attacking the soft electrophilic carbon of the quinone ring. Quinones react much more slowly with other nucleophilic groups, such as the amine groups of lysine (B10760008) and the guanidine (B92328) group of arginine. nih.gov

Another significant pathway for modification, particularly in the context of detoxification, is conjugation with the tripeptide glutathione (B108866) (GSH). nih.govwuxiapptec.com Glutathione is a key cellular antioxidant containing a reactive cysteine residue. wuxiapptec.com The conjugation reaction, which can occur spontaneously or be catalyzed by glutathione S-transferase (GST) enzymes, attaches the quinone to the sulfhydryl group of glutathione, forming a more water-soluble and readily excretable conjugate. nih.govnih.gov This process serves to neutralize the electrophilic quinone before it can damage critical cellular proteins. encyclopedia.pub However, when cellular glutathione stores are depleted, the likelihood of quinones reacting with other protein targets increases significantly. wikipedia.org

Table 1: Key Mechanisms of Protein Covalent Modification by Benzoquinones

| Mechanism | Target Residue/Molecule | Bond Formed | Biological Significance |

|---|---|---|---|

| Michael Addition | Cysteine | Thioether | Alteration of protein structure and function, enzyme inhibition. nih.govacs.org |

| Michael Addition | Lysine, Arginine | Amine-quinone linkage | Slower reaction, contributes to protein modification when thiols are less available. nih.gov |

| Glutathione Conjugation | Glutathione (via Cysteine) | Thioether | Primary detoxification pathway, neutralizes reactive electrophile. nih.govnih.gov |

While some large, planar polycyclic aromatic molecules can insert themselves non-covalently between the base pairs of DNA (a process known as intercalation), the primary interaction of small, highly reactive molecules like benzoquinones with nucleic acids is through the formation of covalent adducts. patsnap.comwikipedia.orgresearchgate.net These reactions involve the electrophilic quinone ring being attacked by nucleophilic sites on the DNA bases, leading to stable, covalent modifications that can distort the DNA helix. researchgate.net

Research on p-benzoquinone, a closely related compound, has shown that it forms exocyclic adducts with multiple DNA bases. researchgate.net The primary targets are deoxycytidine (dC), deoxyguanosine (dG), and to a lesser extent, deoxyadenosine (B7792050) (dA). researchgate.netnih.gov The formation of these adducts, such as 3,N(4)-benzetheno-2'-deoxycytidine (from dC) and 1,N(2)-benzetheno-2'-deoxyguanosine (from dG), can block DNA replication and transcription, leading to mutagenic and cytotoxic effects. researchgate.netnih.gov The presence of a quinone moiety in a molecule has been directly linked to the induction of both single- and double-strand DNA breaks. nih.gov These adducts are recognized by cellular repair mechanisms, but if the damage is too extensive or repair is faulty, it can lead to mutations. researchgate.netresearchgate.net

Table 2: DNA Adducts Formed by In Vitro Reaction of p-Benzoquinone with Calf Thymus DNA

| DNA Base Adduct | Relative Abundance (%) | Reference |

|---|---|---|

| BQ-dCMP | 79% | nih.gov |

| BQ-methyl-dCMP | 21% | nih.gov |

| BQ-dAMP | Trace | nih.gov |

| BQ-dGMP | Trace | nih.gov |

The reactivity of benzoquinone derivatives with biological macromolecules can be quantified by determining their binding affinities and reaction kinetics. Kinetic studies, often performed using techniques like stopped-flow spectrophotometry, provide rate constants that describe how quickly these covalent modifications occur. nih.govnih.gov

Research on 4-methylbenzoquinone, an analogue of this compound, has provided valuable kinetic data on its reactions with proteins and individual amino acids. These studies confirm the rapid reaction with protein thiol groups. For instance, the apparent second-order rate constant (k₂) for the reaction of 4-methylbenzoquinone with bovine serum albumin (BSA), which has a free thiol group, was determined to be (3.1 ± 0.2) × 10⁴ M⁻¹s⁻¹. nih.gov This is significantly faster than its reaction with proteins lacking free thiols, such as α-lactalbumin, which had a rate constant of (4.0 ± 0.2) × 10² M⁻¹s⁻¹. nih.gov This highlights the kinetic preference for cysteine modification. The rate of reaction is also influenced by the pKa of the target amino acid, indicating that the unprotonated, more nucleophilic form of the residue is the primary reactant. nih.gov

Table 3: Apparent Second-Order Rate Constants (k₂) for the Reaction of 4-Methylbenzoquinone with Proteins and Thiols (pH 7.0)

| Reactant | k₂ (M⁻¹s⁻¹) | Reference |

|---|---|---|

| Bovine Serum Albumin (BSA) | (3.1 ± 0.2) × 10⁴ | nih.gov |

| Human Serum Albumin | (4.8 ± 0.2) × 10³ | nih.gov |

| α-Lactalbumin | (4.0 ± 0.2) × 10² | nih.gov |

| Glutathione | > 5 × 10⁵ (relative to amines) | nih.gov |

| L-Cysteine | > 5 × 10⁵ (relative to amines) | nih.gov |

Modulatory Effects on Cellular Processes

Beyond direct covalent modification of macromolecules, this compound can exert significant modulatory effects on fundamental cellular processes, including energy metabolism and redox homeostasis.

The mitochondrial electron transport chain (ETC) is a series of protein complexes embedded in the inner mitochondrial membrane responsible for oxidative phosphorylation and ATP production. nih.govfrontiersin.org The structure of benzoquinones is similar to that of ubiquinone (Coenzyme Q10), a mobile electron carrier that shuttles electrons between Complex I/II and Complex III of the ETC. researchgate.net

This structural similarity suggests that benzoquinone derivatives could potentially interfere with the normal flow of electrons. They may act as inhibitors by competing with ubiquinone for its binding sites on the respiratory complexes, particularly Complex I and Complex III. nih.govtandfonline.com Inhibition of the ETC disrupts the generation of the proton gradient across the inner mitochondrial membrane, which in turn impairs ATP synthesis and can lead to a decrease in the mitochondrial membrane potential. frontiersin.orgnih.gov While direct inhibition of the ETC by this compound is a plausible mechanism, its more prominent effect is often linked to the generation of oxidative stress, which can secondarily damage ETC components.

A key mechanism of benzoquinone cytotoxicity is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.govmdpi.com This process occurs via a mechanism known as redox cycling. The quinone (Q) can accept an electron from a cellular reductase, such as NADPH-cytochrome P450 reductase, to form a highly reactive semiquinone radical (Q•⁻). researchgate.net This semiquinone can then transfer its extra electron to molecular oxygen (O₂), producing the superoxide (B77818) anion radical (O₂•⁻) and regenerating the parent quinone. researchgate.net

This futile cycle can repeat continuously, consuming cellular reducing equivalents (like NADPH) and generating a large flux of superoxide. nih.govresearchgate.net Superoxide can be converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly damaging hydroxyl radical (•OH), by enzymes like superoxide dismutase or through spontaneous reactions. researchgate.net The overproduction of ROS overwhelms the cell's antioxidant defense systems, leading to oxidative damage to lipids, proteins, and DNA, which can trigger apoptotic cell death. nih.govnih.gov Studies have shown that various benzoquinones can induce a dose-dependent increase in intracellular ROS levels. nih.govmdpi.com

Table 4: Reported Effects of Benzoquinone Derivatives on ROS Production in Cell Lines

| Compound | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 1,4-Benzoquinone (B44022) | HL-60 | Dose-dependent increase in ROS production. | nih.gov |

| Thymoquinone | MDA-MB-468 & T-47D | Concentration-dependent increase in ROS after 6 hours. | mdpi.com |

| Hydrolyzed benzoquinone mustard | L5178Y | Induction of DNA breaks inhibited by ROS scavengers (superoxide dismutase and catalase). | nih.gov |

Influence on Enzymatic Activity (e.g., Topoisomerases, Quinone Reductase 2)

This compound, more commonly known as N-acetyl-p-benzoquinone imine (NAPQI), exhibits significant interactions with several key enzymes, altering their function and contributing to its biological effects.

Topoisomerases

NAPQI has been identified as a potent topoisomerase II poison. nih.govwikipedia.org Unlike its parent compound, acetaminophen (B1664979), which shows no significant effect, NAPQI substantially increases DNA cleavage mediated by human topoisomerase IIα. nih.govnih.gov Research indicates that at a concentration of 100 µM, NAPQI can enhance enzyme-mediated DNA cleavage by over fivefold. nih.govwikipedia.orgnih.gov The primary mechanism for this activity is the impairment of the enzyme's ability to reseal the cleaved DNA molecules. nih.govnih.gov This inhibition of the DNA religation step stabilizes the transient enzyme-DNA complex, leading to an accumulation of DNA strand breaks. nih.govuni.lu This action converts the essential enzyme into a cellular toxin, a mechanism shared by several anticancer drugs. nih.govuni.lu The DNA cleavage patterns induced by NAPQI are similar to those caused by the established topoisomerase II-targeting drug etoposide, although the relative intensity at different sites varies. nih.gov This activity is observed not only in purified enzyme systems but also in cultured human leukemia cells, suggesting its relevance in a cellular context. nih.gov

| Enzyme Target | Compound | Concentration | Observed Effect on Enzymatic Activity |

| Human Topoisomerase IIα | This compound (NAPQI) | 100 µM | > 5-fold increase in enzyme-mediated DNA cleavage. nih.govnih.gov |

| Human Topoisomerase IIα | Acetaminophen | - | No significant effect on DNA cleavage activity. nih.govnih.gov |

Quinone Reductases and Other Reductive Enzymes

The enzymatic processing of NAPQI is a critical factor in its biological activity. It can be reduced by a two-electron pathway back to its parent compound, acetaminophen, a reaction catalyzed by cytoplasmic NAD(P)H:quinone reductase (QR). nih.gov Additionally, NAPQI is a substrate for NADPH-cytochrome P-450 reductase, which rapidly metabolizes the compound. nih.gov

Recent studies have established a novel interaction between the parent compound, acetaminophen, and NRH:quinone oxidoreductase 2 (NQO2), an enzyme highly expressed in the liver and kidneys. acs.orgnih.gov Acetaminophen binds selectively to NQO2 (but not the related enzyme NQO1) and appears to function as a weak substrate. acs.org This interaction leads to the production of superoxide, a reactive oxygen species (ROS), suggesting a mechanism of toxicity that is independent of NAPQI formation. acs.orgnih.gov While NAPQI itself was not observed to generate superoxide in the cell model used, the NQO2-mediated ROS production from acetaminophen represents a distinct enzymatic interaction contributing to cellular stress. nih.gov

Furthermore, NAPQI is a target of glutathione (GSH) transferases, which catalyze its conjugation to glutathione, a primary detoxification pathway. nih.gov

Cellular Response Mechanisms to this compound Exposure (e.g., Metabolic Activity Changes)

Exposure of cells to this compound (NAPQI) triggers a cascade of immediate and severe cellular responses, primarily centered on metabolic disruption and oxidative stress.

Upon entering hepatocytes, NAPQI induces dramatic changes in cellular energy metabolism. caymanchem.com One of the most rapid effects is a profound disruption of mitochondrial function, leading to a depletion of mitochondrial ATP by over 80% within one minute of exposure. caymanchem.com This is accompanied by a near-complete inhibition of cellular oxygen consumption, which drops by approximately 90% within seconds. caymanchem.com The loss of ATP is mirrored by corresponding increases in ADP and AMP levels in both the mitochondrial and cytosolic compartments. caymanchem.com

A hallmark of NAPQI exposure is the rapid depletion of intracellular glutathione (GSH), a critical antioxidant. nih.govfrontiersin.org When GSH stores are exhausted, the highly reactive NAPQI begins to form covalent bonds with other cellular macromolecules, particularly the thiol groups of cysteine residues on proteins. frontiersin.org This process, known as protein arylation, leads to the dysfunction of numerous enzymes and structural proteins, contributing to oxidative stress and cell death. nih.gov

Metabolomic studies have further elucidated the cellular response, revealing significant alterations in key metabolic pathways. Exposure to NAPQI leads to the differential expression of metabolites involved in cellular respiration, fatty acid biosynthesis, and glucose metabolism. nih.gov

| Cellular Process / Pathway | Key Cellular Response to NAPQI Exposure |

| Energy Metabolism | Rapid depletion of mitochondrial ATP (>80% in 1 min); Inhibition of oxygen consumption (~90% in 10 s). caymanchem.com |

| Redox Homeostasis | Depletion of cellular glutathione (GSH). nih.govfrontiersin.org |

| Protein Integrity | Covalent binding to protein thiol groups (arylation) after GSH depletion. frontiersin.org |

| Metabolic Pathways | Altered expression of metabolites in cellular respiration, fatty acid biosynthesis, and glucose metabolism. nih.gov |

Role as a Chemical Probe in Biochemical Pathways

While this compound (NAPQI) is generally not utilized as a conventional chemical probe due to its high reactivity and broad target profile, its electrophilic nature has been instrumental in studies designed to probe the vulnerability of specific biochemical sites within proteins and cells. Its well-defined reactivity serves as a tool to identify and understand nucleophilic hotspots susceptible to damage by reactive electrophiles.

Studies have employed NAPQI to survey its reactivity toward various amino acid side chains. These investigations have revealed that while cysteine residues are the most prominent targets for covalent modification, NAPQI can also form covalent bonds with the side chains of methionine, tyrosine, and tryptophan. This research has helped to map the potential sites of protein damage by quinone imines, clarifying which residues are most at risk of arylation.

Furthermore, the interaction of NAPQI with specific proteins has been used to probe their functional mechanisms. For example, its reaction with the active site cysteine of the protease papain has been used to demonstrate the formation of labile ipso adducts with protein thiols. This provides insight into how reactive metabolites can migrate from their site of formation and subsequently modify or oxidize critical protein thiols in other cellular locations.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies at the molecular level have been conducted to understand how chemical modifications to the this compound (NAPQI) structure influence its reactivity and biological effects. A key study compared the actions of NAPQI with two of its dimethylated analogues: N-acetyl-3,5-dimethyl-p-benzoquinone imine (3,5-diMeNAPQI) and N-acetyl-2,6-dimethyl-p-benzoquinone imine (2,6-diMeNAPQI).

This research demonstrated that the position of methyl groups on the benzoquinone ring profoundly alters the compound's chemical behavior. The study revealed two primary mechanisms of interaction with cellular thiols like glutathione (GSH): arylation (covalent binding) and oxidation (forming glutathione disulfide, GSSG).

2,6-diMeNAPQI , the most potent cytotoxin of the three, was found to bind extensively to hepatocyte proteins, indicating a strong tendency for arylation. It also reacted with GSH to form significant amounts of GSSG.

3,5-diMeNAPQI , the least potent cytotoxin, showed very little covalent binding to proteins. Its primary interaction with GSH was the oxidation of thiols.

These findings highlight a clear structure-activity relationship: methylation at the 2 and 6 positions favors arylation and high cytotoxicity, whereas methylation at the 3 and 5 positions favors thiol oxidation with lower acute toxicity. This demonstrates that the specific substitution pattern on the quinone imine ring is a critical determinant of its reaction mechanism and biological outcome.

| Compound | Relative Cytotoxicity | Covalent Protein Binding | Primary Reaction with Thiols |

| This compound (NAPQI) | Intermediate | Yes | Arylation and Oxidation |

| N-acetyl-2,6-dimethyl-p-benzoquinone imine (2,6-diMeNAPQI) | Most Potent | Extensive | Arylation and Oxidation |

| N-acetyl-3,5-dimethyl-p-benzoquinone imine (3,5-diMeNAPQI) | Least Potent | Minimal | Oxidation |

Derivatives and Analogues of 2 Acetamido 4 Benzoquinone in Advanced Chemical Biology Research

Design and Synthesis of Mechanistic Probes

The design and synthesis of mechanistic probes are fundamental to elucidating complex biological pathways. Substituted p-benzoquinones, including derivatives of 2-Acetamido-4-benzoquinone, serve as versatile scaffolds for these probes due to their inherent reactivity and redox properties. The synthesis of such compounds often involves nucleophilic substitution reactions on a pre-functionalized benzoquinone core.

A common strategy for synthesizing substituted p-benzoquinones is the condensation of amines with halogenated benzoquinones. For instance, the synthesis of 2,5-diarylamino-3,6-dichloro-1,4-benzoquinone derivatives has been achieved by condensing substituted anilines with tetrachloro-p-benzoquinone. researchgate.net This method highlights a general approach where the amino and acetamido groups can be introduced onto the quinone ring. Quinones are characterized as α,β-unsaturated cyclic diketones, making them susceptible to 1,4-addition reactions, particularly with compounds containing thiol (SH) and amino (NH2) groups. academicjournals.org The halogen atoms adjacent to the carbonyl groups in compounds like tetrabromo-1,4-benzoquinone are labile and can be readily substituted by nucleophiles. academicjournals.orgresearchgate.net

The general synthetic approach for creating diamino-dihalo-benzoquinones, which can be considered analogues, involves the reaction of a tetra-halo-p-benzoquinone with the desired amine in a suitable solvent system, often a mixture of ethanol, acetic acid, and water, with a mild base like sodium acetate. academicjournals.orgresearchgate.net This methodology allows for the introduction of various functional groups, enabling the tuning of the probe's properties for specific biological targets. By modifying the substituents, researchers can modulate the electronic properties, steric hindrance, and ultimately the reactivity and specificity of the benzoquinone probe.

Table 1: General Synthetic Methods for Substituted p-Benzoquinones

| Reaction Type | Starting Materials | Reagents/Conditions | Product Type |

|---|---|---|---|

| Nucleophilic Substitution | Tetrachloro-p-benzoquinone, Substituted anilines | Fused sodium acetate, Microwave irradiation | 2,5-Diarylamino-3,6-dichloro-1,4-benzoquinones researchgate.net |

| Nucleophilic Substitution | Tetrabromo-1,4-benzoquinone, Aryl amines | Ethanol, Acetic acid, Water, Sodium acetate, Reflux | 2,5-Diarylamino-3,6-dibromo-1,4-benzoquinones academicjournals.orgresearchgate.net |

Structure-Mechanism Relationships of Substituted Benzoquinones